3-isobutyramido-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-isobutyramido-N-phenylbenzofuran-2-carboxamide is a versatile chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound allows for exploration in various scientific research applications, including drug discovery, materials science, and catalysis.
Mechanism of Action
Target of Action
It is suggested that it might be related to the group ofSDHI fungicides . These fungicides are known to target the Complex II (succinate dehydrogenase) in the respiratory chain of fungi .
Mode of Action
If it indeed acts as an sdhi fungicide, it would inhibit thesuccinate dehydrogenase enzyme , disrupting the energy production in the fungal cells, leading to their death .
Biochemical Pathways
As an sdhi fungicide, it would affect therespiratory chain in the mitochondria of fungi, specifically the TCA cycle .
Result of Action
If it acts as an sdhi fungicide, it would lead to thedisruption of energy production in the fungal cells, causing their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyramido-N-phenylbenzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Chemical Reactions Analysis
Types of Reactions
3-isobutyramido-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H arylation reactions typically result in the formation of C3-arylated benzofuran derivatives, while oxidation and reduction reactions yield corresponding oxidized or reduced products .
Scientific Research Applications
3-isobutyramido-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of structurally diverse benzofuran derivatives for small molecule screening campaigns.
Biology: Benzofuran derivatives, including this compound, have shown antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: The compound is used in materials science and catalysis due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-isobutyramido-N-phenylbenzofuran-2-carboxamide include other benzofuran derivatives such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and drug discovery .
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)18(22)21-16-14-10-6-7-11-15(14)24-17(16)19(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKMFJNCGRXISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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